8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-13-10-17-14(15-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULYAVBOQSSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
The preparation method for a related compound, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, involves a multi-component reaction using triphenylphosphine, benzyl azide, 4-phenylcyclohexanone, and mercaptoacetic acid in acetonitrile.
- Mix triphenylphosphine (0.43 g, 1.1 mmol), benzyl azide (0.20 g, 1.0 mmol), 4-phenylcyclohexanone (0.28 g, 1.0 mmol), and mercaptoacetic acid (0.15 g, 1.1 mmol) in acetonitrile (5 ml).
- Heat the mixture to reflux for 4 hours.
- Allow the reaction mixture to stand at room temperature.
- Evaporate the solvent.
- Purify the residue by column chromatography using silica gel (60–120 mesh) as the stationary phase and petroleum ether-ethyl acetate (93:7) as the mobile phase.
- Recrystallize from ethanol solution to obtain colorless crystals of the title compound.
* **[Yield](pplx://action/followup):** 0.48 g (95%)
* **[Melting point](pplx://action/followup):** 130–131 °C
General Synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide Derivatives
This method describes the synthesis of a series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one. The procedure involves reacting a starting material with a ketone, followed by the addition of sulfanylacetic acid.
- Dissolve 0.005 mol of the starting material in 30 ml of dry benzene.
- Add 0.01 mol of an appropriate ketone.
- Reflux the mixture for 1.5 hours using a Dean-Stark trap.
- Cool the mixture to room temperature.
- Add sulfanylacetic acid (0.15 mol) dropwise to the solution.
- Reflux the resulting solution for 6 hours.
- Evaporate excess benzene in vacuo.
- Triturate the residue with saturated NaHCO3 until CO2 evolution ceases, and allow to stand overnight.
- Filter the obtained solid, wash with H2O, and crystallize from a C2H5OH-H2O mixture.
Example: Synthesis of N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-6-methylimidazo[2,1-b]thiazole-5-carboxamide (3c)
- Melting point: 238 to 9°C
- Yield: 86.9%
- IR: 3,323, 3,110 (NH), 1,690, 1,658 (C=O) cm-1
- 1H-NMR (CDCl3): δ (ppm), 1.16-1.99 (8H, m, -C6,7,9,10-H), 2.26 (1H, m, -C8-H), 3.47 (2H, s, -C2-H), 2.50 (3H, s, imidazothia.-C6-CH3), 6.99-7.13 (5H, m, phenyl), 6.78 (1H, d, imidazothia.-C2-H), 7.87 (1H, s, CONH), 7.99 (1H, d, imidazothia.-C3-H)
- EIMS (70 eV): m/z (%), 426 (M+, 26), 165 (100)
- Analysis: calculated for C21H22N4O2S2 (426.55): C, 59.13; H, 5.20; N, 13.13. Found: C, 59.92; H, 4.55; N, 12.48
Synthesis of Compounds with Variations in Aromatic System
The imidazo[2,1-b]thiazole ring can be substituted by an o-hydroxyphenyl ring to create variations in the aromatic system.
Example: Synthesis of 2-Hydroxy-N-(8-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide (6a)
- Melting point: 247 to 9°C
- Yield: 88.5%
- IR: 3,240 (OH/NH), 1,687, 1,659 (C=O) cm-1
- 1H-NMR ([D6]DMSO): δ (ppm): 0.85 (3H, d, C8-CH3), 1.11-1.92 (9H, m, -C6-10-H), 3.62 (2H, s, -C2-H), 6.93-6.97 (2H, m, phenyl C3-H and C5-H), 7.45 (1H, t, phenyl C4-H), 7.86 (1H, d, phenyl C6-H), 10.5 (1H, s, CONH), 11.5 (1H, s, OH)
- Analysis: calculated for C16H20N2O3S. 0.5H2O (329.414): C, 58.33; H, 6.43; N, 8.50. Found: C, 58.73; H, 6.74; N, 8.40
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one exhibits notable antiviral properties, particularly against human coronaviruses and influenza viruses. Studies indicate that derivatives of this compound can inhibit viral replication effectively, with some showing comparable efficacy to established antiviral agents. For instance, certain synthesized derivatives have been evaluated for their ability to inhibit viral replication mechanisms, highlighting their potential as therapeutic agents against respiratory viruses .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves a one-pot three-component reaction, often utilizing thiols, amines, and carbonyl compounds under specific conditions . The compound can undergo various chemical reactions, including:
- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction: The carbonyl group can be reduced to form alcohol derivatives.
- Substitution: Electrophilic aromatic substitution can occur on the phenyl group .
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in the development of new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules .
Mechanism of Action
The mechanism of action of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle. The compound’s unique spiro structure allows it to fit into the active sites of these enzymes, thereby blocking their function and preventing the virus from replicating .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Derivatives
- 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3): Synthesis: Derived from methylcyclohexanone and 4-fluoroaniline, yielding pale yellow crystals (72% yield, m.p. 125–126°C) . Properties: IR peaks at 1677 cm⁻¹ (C=O) and NMR signals at δ 0.86 ppm (CH₃) and δ 3.37 ppm (CH₂) . Activity: Demonstrates moderate anticancer activity, with structural flexibility from the methyl group enhancing bioavailability compared to the non-methylated analog .
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2) :
Thiadiazolyl-Glycosylated Derivatives
- Compound 14 (C₃₀H₃₅FN₄O₉S₃): Synthesis: Condensation with acetylated sugars yields brown solids (68% yield, m.p. 238–240°C) .
- Compound 15 (C₂₇H₃₁FN₄O₇S₃) :
Chlorophenyl and Thiazolyl Derivatives
- 4-(2-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound F): Properties: m.p. 105–107°C; IR peak at 1670 cm⁻¹ (C=O) and NMR signals for aromatic protons at δ 7.13–7.92 ppm .
- 4-(Thiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound K) :
Antifungal and Anticancer Derivatives
- Compound 86 (2-(4-Nitrobenzylidene)-4-(pyrrolidin-1-ylmethyl)-1-thia-4-azaspiro[4.5]decan-3-one) :
- Compound 89 (Bis-spirothiazolidinone with 4-fluorobenzylidene): Shows 100-fold selectivity for HepG-2 liver cancer cells over normal cells, outperforming doxorubicin in cytotoxicity .
Anti-Ulcer Derivatives
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one: Dual diazaspiro structure confers anti-ulcer activity comparable to omeprazole, likely through proton pump inhibition .
Structural and Functional Comparison Tables
Table 1: Physical and Spectral Properties
Q & A
Q. What are the common synthetic routes for preparing 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one, and what yields can be expected?
The synthesis of this compound typically involves coupling reactions between substituted benzyl alcohols and spirocyclic precursors. For example, describes a protocol using 3-phenoxybenzyl alcohol and 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one under mild conditions (e.g., room temperature, 40 µmol scale), yielding 21.8% of the target compound after purification. Similar methods in utilize combinatorial chemistry approaches with variations in substituents (e.g., dihydroindenyl groups) to optimize yields. Key steps include activating the alcohol precursor with reagents like carbonyl diimidazole (CDI) and monitoring reaction progress via APCI-MS to confirm molecular ion peaks (e.g., m/z 458 [M+H]+) .
Q. What structural characterization techniques are most reliable for confirming the spirocyclic configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic configurations. and provide crystallographic data, including unit cell parameters (e.g., a = 8.1878 Å, b = 10.2241 Å for a related derivative) and torsion angles to confirm the spatial arrangement of the phenyl and thiazolidinone moieties. For example, the thia-azaspiro core in shows a triclinic crystal system (P1 space group) with bond angles consistent with spiro fusion (e.g., C–S–C angles of ~105°). Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should be used to cross-validate functional groups and hydrogen-bonding patterns .
Q. How can researchers optimize reaction conditions to improve the purity of spirocyclic derivatives?
Reaction optimization involves adjusting catalysts, solvents, and temperature. highlights protocols using stoichiometric reagents (e.g., CDI) in anhydrous tetrahydrofuran (THF) to minimize side reactions. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. For example, derivatives in achieved >95% purity after two rounds of recrystallization. Monitoring by HPLC (C18 columns, acetonitrile/water mobile phases) is recommended to quantify impurities .
Advanced Questions
Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) studies are critical. and describe pharmacological testing of analogs (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) using in vitro assays for receptor binding or enzyme inhibition. Key steps:
Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or spiro positions to modulate lipophilicity and steric effects.
Assay Design : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) or enzymatic assays (e.g., kinase inhibition).
Data Analysis : Correlate IC₅₀ values with computational docking models to identify key pharmacophores.
also recommends using FTIR and mass spectrometry to verify compound integrity post-assay .
Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds?
Discrepancies in bond angles or torsion angles (e.g., α = 79.9° vs. β = 73.8° in ) often arise from crystal packing effects. To address this:
Cross-Validation : Compare SC-XRD data with DFT calculations (e.g., Gaussian software) to assess theoretical vs. experimental geometries.
Temperature Control : Collect data at multiple temperatures (e.g., 100 K vs. 296 K) to identify thermal motion artifacts.
Redundant Refinement : Use high-resolution datasets (e.g., R factor < 0.05) and software like SHELXL for iterative refinement. emphasizes integrating absorption corrections (e.g., X-RED32) to minimize systematic errors .
Q. How can researchers troubleshoot low yields in multi-step syntheses of spirocyclic compounds?
Low yields often stem from unstable intermediates or side reactions. outlines a systematic approach:
Intermediate Monitoring : Use TLC or LC-MS to identify degradation points.
Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines (e.g., in ).
Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, achieved higher yields using Pd(OAc)₂ with triphenylphosphine.
Scale-Up Adjustments : Reduce reaction scale (e.g., 5 µmol in ) to optimize conditions before scaling.
Post-reaction workup (e.g., acid-base extraction) and lyophilization can further improve recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
